

formulation and in vivo evaluation of sustained-release propafenone

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Compound of Interest

Compound Name: *Propafenone*

Cat. No.: *B7783077*

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Sustained-Release Propafenone: Formulation and In Vivo Evaluation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Propafenone hydrochloride is a class 1C antiarrhythmic agent used in the treatment of supraventricular tachyarrhythmias.[1][2] Its relatively short biological half-life of 2-10 hours and significant first-pass metabolism, which leads to low bioavailability, necessitates frequent dosing.[1][2] The development of sustained-release (SR) formulations of **propafenone** is crucial for improving patient compliance, maintaining therapeutic drug levels over an extended period, and potentially reducing side effects associated with peak plasma concentrations.[3]

These application notes provide an overview of different formulation strategies for sustained-release **propafenone** and detailed protocols for their in vivo evaluation.

Formulation Strategies for Sustained-Release Propafenone

Several approaches have been successfully employed to formulate sustained-release **propafenone**, including matrix tablets, pelletization, and mucoadhesive buccal films.

- **Matrix Tablets:** This is a common and cost-effective method for achieving sustained drug release. The drug is embedded within a polymer matrix that controls the rate of drug diffusion and/or erosion of the matrix.[4][5] Hydrophilic polymers like Hydroxypropylmethylcellulose (HPMC) are often used as release-retarding agents. The wet granulation technique is a frequently used method for preparing matrix tablets.[6]
- **Pelletization:** This technique involves the production of small, spherical or semi-spherical particles (pellets) that can be filled into capsules. Pellets offer advantages such as improved flow properties, uniform emptying from the stomach, and reduced risk of dose dumping.[7][8] Extrusion-spheronization is a common method for preparing **propafenone** SR pellets, often utilizing microcrystalline cellulose (MCC) as a key component.[7][8]
- **Mucoadhesive Buccal Films:** This approach offers the advantage of bypassing hepatic first-pass metabolism, potentially leading to improved bioavailability.[1][2] The drug is incorporated into a mucoadhesive polymer film that adheres to the buccal mucosa, allowing for sustained drug release and absorption directly into the systemic circulation.[1][2] The solvent-casting technique is typically used for the preparation of these films.[1]

Data Presentation

Table 1: Composition of Sustained-Release **Propafenone** Formulations

Formulation Type	Key Excipients	Drug:Polymer Ratio (if applicable)	Reference
SR Pellets	Propafenone HCl (25%), Lactose (22.5%), HPMC (4.5%), Microcrystalline Cellulose (MCC) (48%)	N/A	[7]
Mucoadhesive Buccal Film	HPMC K100M, Hydroxy Propyl Cellulose (HPC), Propylene Glycol (plasticizer), Ethyl-cellulose (backing layer)	N/A	[1]
Extended-Release Mini-tablets	Propafenone HCl (\leq 80%), Lactose or Dibasic Calcium Phosphate (10-40%), HPMC or Povidone (0.5-2%), Magnesium Stearate or Sodium Stearyl Fumarate (0.5-2%)	N/A	[9]

Table 2: In Vitro Drug Release of Sustained-Release **Propafenone** Formulations

Formulation Type	Dissolution Medium	Key Findings	Reference
SR Pellets	pH 1.2 for 2h, then pH 6.8 for 8h	<p>~30% release in the first 2 hours, followed by sustained release.</p> <p>In contrast, immediate-release tablets showed >90% release in the first hour.</p>	[7]
Mucoadhesive Buccal Film	N/A	Optimized formulation followed zero-order release kinetics.	[1][2]
Extended-Release Mini-tablets	N/A	Release profile similar to Rythmol SR® capsules.	[9]

Table 3: Pharmacokinetic Parameters of Sustained-Release **Propafenone** in Animal Models

Animal Model	Formulation	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)	Reference
Beagle Dogs	SR Pellets	-	-	1.2-fold higher than immediate-release tablets	5.72	[7][8]
Beagle Dogs	SR Capsules (Test)	124.5 ± 140.0	4.1 ± 2.6	612.0 ± 699.2	Significantly higher than IR	[3][10]
Beagle Dogs	SR Capsules (Reference - Rythmol®)	78.52 ± 72.92	-	423.6 ± 431.6	-	[3][10]
Beagle Dogs	Immediate-Release (IR) Tablet	-	1.5 ± 0.7	Lower than SR	1.67	[3][7]
Rabbits	Mucoadhesive Buccal Film (Optimized)	-	-	Significantly increased compared to marketed formulation	-	[1][2]

Experimental Protocols

Protocol 1: Preparation of Sustained-Release Propafenone Pellets by Extrusion-Spheronization

Objective: To prepare sustained-release pellets of **propafenone** hydrochloride.

Materials:

- **Propafenone** Hydrochloride (25%)
- Lactose (22.5%)
- Hydroxypropylmethylcellulose (HPMC) (4.5%)
- Microcrystalline Cellulose (MCC) (48%)
- Purified Water

Equipment:

- Sieve No. 40
- Planetary Mixer
- Piston Extruder (1.0 mm orifice)
- Spheronizer
- Oven

Procedure:

- Pass **propafenone** HCl, lactose, HPMC, and MCC through a No. 40 sieve to ensure uniform particle size.^[7]
- Dry mix the sifted powders uniformly in a planetary mixer.
- Gradually add a sufficient quantity of purified water to the powder blend while mixing for 30 minutes to form a wet mass with suitable consistency.^[7]
- Extrude the wet mass through a piston extruder with a 1.0 mm orifice at a constant rate of 300 rpm.^[7]
- Immediately transfer the extrudates to a spheronizer.
- Spheronize the extrudates at an appropriate speed until spherical pellets are formed.

- Dry the pellets in an oven at a suitable temperature until the desired moisture content is achieved.
- Collect the dried pellets and store them in an airtight container.

Protocol 2: In Vitro Dissolution Study of Sustained-Release Propafenone Formulations

Objective: To evaluate the in vitro drug release profile of sustained-release **propafenone** formulations.

Materials:

- Sustained-release **propafenone** formulation (e.g., pellets, tablets)
- 0.1 N Hydrochloric Acid (HCl) solution (pH 1.2)
- Phosphate Buffer Solution (PBS) (pH 6.8)

Equipment:

- USP Dissolution Apparatus II (Paddle type)
- Water bath
- HPLC system
- 0.45 µm Millipore filters
- Syringes

Procedure:

- Set up the USP Dissolution Apparatus II with 900 mL of dissolution medium (0.1 N HCl) at a constant temperature of 37 ± 0.5 °C.^[7]
- Set the paddle rotation speed to 50 rpm.^[7]

- Place one unit of the sustained-release **propafenone** formulation into each dissolution vessel.
- Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).
- After 2 hours, change the dissolution medium to 900 mL of PBS (pH 6.8) and continue the study.^[7]
- Filter each withdrawn sample through a 0.45 µm Millipore filter.
- Analyze the samples for **propafenone** concentration using a validated HPLC method.
- Calculate the cumulative percentage of drug released at each time point.

Protocol 3: In Vivo Pharmacokinetic Study in an Animal Model (Beagle Dogs)

Objective: To evaluate the in vivo pharmacokinetic profile of a sustained-release **propafenone** formulation compared to an immediate-release formulation.

Animals:

- Healthy male beagle dogs (n=8)^[10]

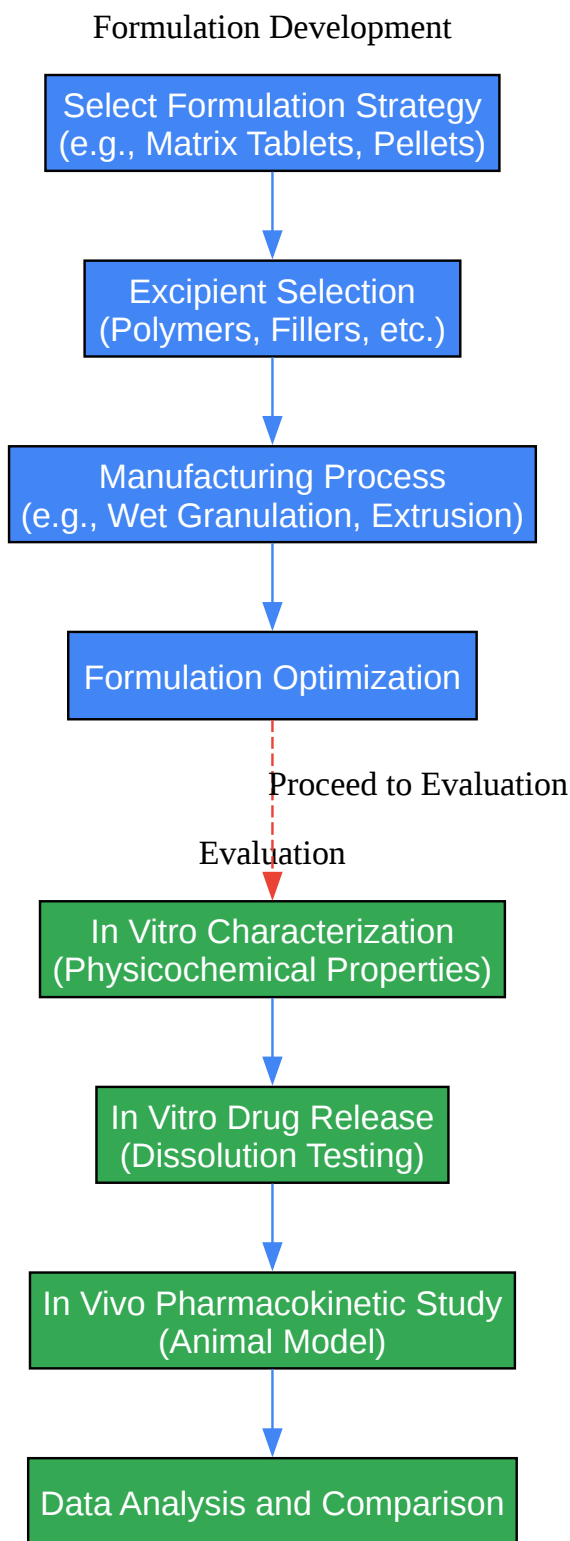
Materials:

- Sustained-release **propafenone** formulation (Test)
- Immediate-release **propafenone** tablet (Reference)
- Devices for oral administration
- Blood collection tubes (containing anticoagulant)
- Centrifuge
- LC-MS/MS system

Procedure:

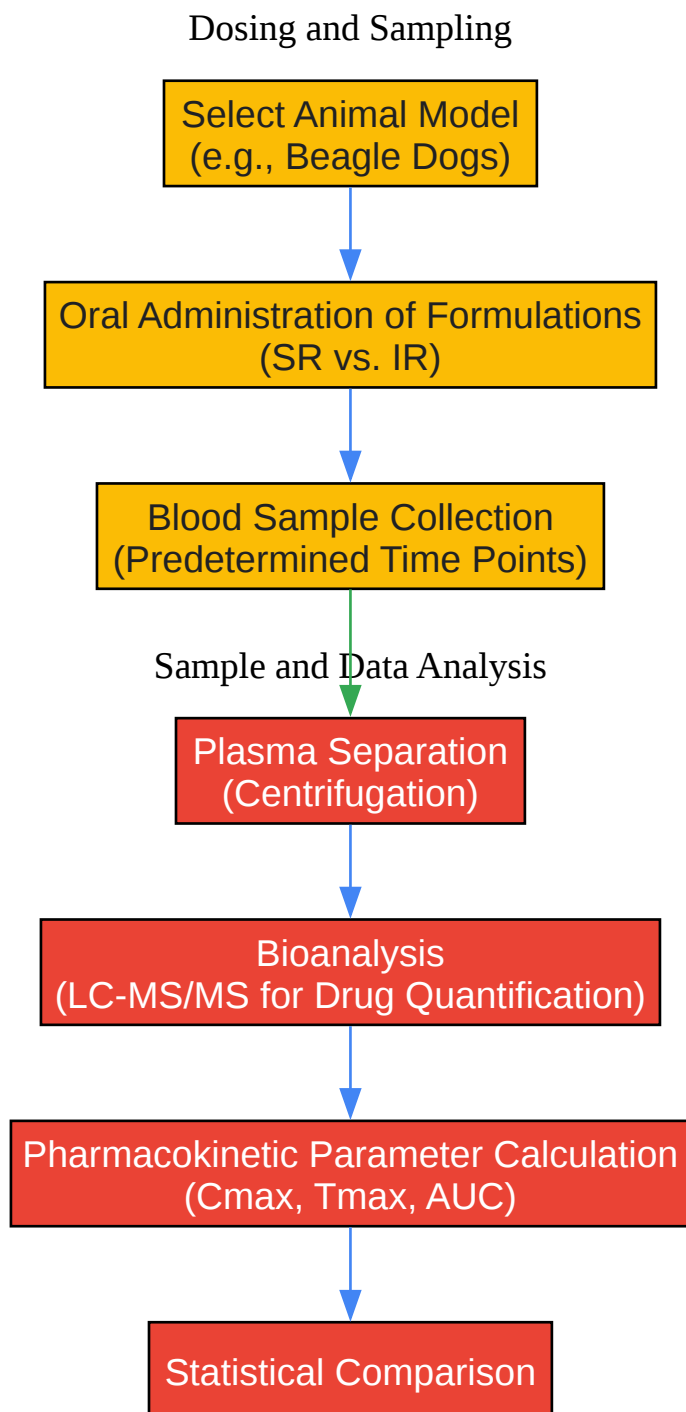
- Fast the animals overnight before drug administration, with free access to water.
- Administer a single oral dose of the test or reference formulation to the dogs in a crossover design with a suitable washout period between treatments.
- Collect blood samples from a suitable vein at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -20°C or lower until analysis.
- Determine the concentration of **propafenone** in the plasma samples using a validated LC-MS/MS method.
- Calculate the following pharmacokinetic parameters: C_{max} (maximum plasma concentration), T_{max} (time to reach C_{max}), AUC (area under the plasma concentration-time curve), and t_{1/2} (elimination half-life).
- Perform statistical analysis to compare the pharmacokinetic parameters of the test and reference formulations.

Visualizations



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Caption: Workflow for the development and evaluation of sustained-release **propafenone** formulations.



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Caption: Workflow for an in vivo pharmacokinetic study of sustained-release **propafenone**.

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